molecular formula C12H14N2O3S B285661 1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone

1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone

Cat. No. B285661
M. Wt: 266.32 g/mol
InChI Key: ITWPLDXXHIKLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FOB, and it is a derivative of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol.

Mechanism of Action

The mechanism of action of FOB in fluorescence sensing involves the chelation of metal ions by the thiol group of FOB. The chelation results in a change in the fluorescence intensity of FOB, which can be measured to determine the concentration of metal ions.
In OLEDs, FOB acts as a dopant material, and it enhances the efficiency and stability of OLEDs by improving the charge transport properties of the device.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of FOB. However, studies have shown that FOB is non-toxic and does not exhibit any significant adverse effects on living cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of FOB is its high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples. FOB is also non-toxic, making it safe to use in various applications.
One of the limitations of FOB is its limited solubility in aqueous solutions, which can make it challenging to use in some applications.

Future Directions

There are several future directions for the research and development of FOB. One of the significant future directions is the development of FOB-based sensors for the detection of metal ions in real-time. Another future direction is the optimization of the synthesis method of FOB to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, FOB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOB has been extensively studied for its potential applications in fluorescence sensing and OLEDs. FOB exhibits high selectivity and sensitivity towards metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples. FOB is also non-toxic, making it safe to use in various applications. There are several future directions for the research and development of FOB, including the development of FOB-based sensors for real-time detection of metal ions and the optimization of the synthesis method of FOB to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis method of FOB involves the reaction of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst. The reaction results in the formation of FOB, which is a yellow crystalline solid.

Scientific Research Applications

FOB has been extensively studied for its potential applications in various fields. One of the significant applications of FOB is in the field of fluorescence sensing. FOB has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. FOB exhibits high selectivity and sensitivity towards these metal ions, making it an ideal candidate for the detection of metal ions in environmental and biological samples.
Another significant application of FOB is in the field of organic light-emitting diodes (OLEDs). FOB has been used as a dopant material in OLEDs, and it has been found to enhance the efficiency and stability of OLEDs.

properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

1-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H14N2O3S/c1-12(2,3)9(15)7-18-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3

InChI Key

ITWPLDXXHIKLTN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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